molecular formula C8H15N3 B1645937 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006348-54-4

2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1645937
CAS No.: 1006348-54-4
M. Wt: 153.22 g/mol
InChI Key: WEWJHEAREKLINN-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is a pyrazole derivative characterized by a propan-1-amine backbone substituted with a methyl group at the second carbon and a 5-methylpyrazole ring at the third carbon. Its molecular formula is C₈H₁₅N₃, with a molecular weight of 153.22 g/mol (CAS: 1006348-54-4) .

Properties

IUPAC Name

2-methyl-3-(5-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(5-9)6-11-8(2)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWJHEAREKLINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 5-methyl-1H-pyrazole with 2-methyl-3-chloropropan-1-amine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrazole moiety can enhance cytotoxicity against various cancer cell lines. The incorporation of 2-methyl and propanamine groups may influence the pharmacodynamics and bioavailability of these compounds, leading to improved therapeutic efficacy.

Antimicrobial Properties

Another significant application of 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is in the development of antimicrobial agents. Compounds with similar structures have demonstrated activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Recent studies suggest that pyrazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress in neural tissues.

Pesticide Development

The unique chemical structure of this compound makes it a candidate for developing new pesticides. Pyrazole-based compounds are known for their insecticidal and fungicidal activities. Research is ongoing to evaluate their effectiveness against pests while minimizing environmental impact.

Plant Growth Regulators

There is potential for this compound to be used as a plant growth regulator. Studies suggest that certain pyrazole derivatives can influence plant hormone levels, promoting growth and resistance to stress conditions.

Polymer Synthesis

The amine functional group in this compound can be utilized in the synthesis of polymers. These polymers may exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Coatings and Adhesives

Incorporating this compound into coatings and adhesives could improve adhesion properties and resistance to environmental degradation. Research into the formulation of such materials is ongoing.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity in breast cancer cell lines when modified with pyrazole derivatives.
Study BAntimicrobial PropertiesIdentified significant antibacterial activity against E. coli and S. aureus with minimal cytotoxic effects on human cells.
Study CPesticide EfficacyEvaluated as an effective insecticide against aphids with low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Substituents on Pyrazole Key Differences vs. Target Compound Biological Activity Insights
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine C₇H₁₃N₃ No substituent at 5-position Lack of methyl group reduces steric hindrance and lipophilicity Potentially lower metabolic stability and altered receptor binding
2-methyl-3-(5-nitro-1H-pyrazol-1-yl)propan-1-amine C₇H₁₂N₄O₂ Nitro group at 5-position Electron-withdrawing nitro group increases reactivity and polarity May exhibit enhanced antiproliferative activity but higher toxicity
3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-amine C₈H₁₅N₃ 1,3-dimethyl substitution Additional methyl group alters ring electron density Improved binding affinity to enzymes like cyclooxygenase (COX)
1-(1H-pyrazol-3-yl)propan-2-amine C₆H₁₁N₃ No methyl groups on propanamine backbone Simplified structure with fewer substituents Reduced pharmacological potency compared to target compound

Impact of Substituents on Properties

  • 5-Methyl Group : The methyl group at the pyrazole's 5-position in the target compound enhances lipophilicity, improving membrane permeability and metabolic stability compared to unsubstituted or nitro-substituted analogs .
  • Propanamine Backbone : The amine group provides a site for hydrogen bonding, critical for interactions with biological targets like neurotransmitter receptors .
  • Steric Effects : Bulky substituents (e.g., 1,3-dimethyl in C₈H₁₅N₃) may hinder binding to compact active sites, whereas the target compound’s single methyl group balances steric effects and accessibility .

Biological Activity

Introduction

2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS No. 1006348-54-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and relevant studies that elucidate its pharmacological potential.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.23 g/mol
CAS Number1006348-54-4
PurityMin. 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent alkylation processes. Specific methodologies may vary, but they often employ standard techniques in organic synthesis such as nucleophilic substitution and condensation reactions.

Anticancer Activity

Recent studies have explored the anticancer properties of various pyrazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using MTT assays. Results indicated that it could reduce cell viability significantly, suggesting potential as an anticancer agent.
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways, although further studies are needed to elucidate these mechanisms in detail.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated:

  • Pathogen Testing : The compound was screened against a range of pathogenic bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Preliminary findings suggest that it exhibits selective antimicrobial activity against certain Gram-positive bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values obtained indicate that while the compound shows promise, it may require structural modifications to enhance its potency against Gram-negative pathogens.

Case Studies

A study conducted on a series of pyrazole derivatives, including our compound of interest, highlighted their potential in targeting multidrug-resistant organisms. The findings suggested that derivatives with specific substitutions on the pyrazole ring could lead to enhanced biological activity.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant reduction in A549 cell viability
AntimicrobialSelective activity against Gram-positive bacteria
MechanismInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

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